Home > Products > Screening Compounds P67331 > Bumetanide Glucuronide
Bumetanide Glucuronide - 102623-14-3

Bumetanide Glucuronide

Catalog Number: EVT-1466055
CAS Number: 102623-14-3
Molecular Formula: C23H28N2O11S
Molecular Weight: 540.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bumetanide Glucuronide is a metabolite of the loop diuretic drug Bumetanide. [, , , ] It is formed in the liver through glucuronidation, a major phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, , ] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to Bumetanide, resulting in a more water-soluble compound that is more readily excreted from the body. [, ] Bumetanide Glucuronide is primarily excreted in bile and urine. [, , ] The formation of Bumetanide Glucuronide plays a crucial role in the metabolism and elimination of Bumetanide from the body. [, , , ]

Future Directions
  • Direct Synthesis and Characterization: Developing efficient methods to synthesize Bumetanide Glucuronide would enable more in-depth analysis of its physicochemical properties, potentially uncovering novel applications. []
  • Role in Drug Resistance: Examining whether Bumetanide Glucuronide plays a role in developing resistance to Bumetanide, especially in chronic conditions like epilepsy, could provide valuable insights. []

Bumetanide

Compound Description: Bumetanide is a loop diuretic drug that acts by inhibiting the Na+-K+-2Cl− cotransporter (NKCC). It is primarily used to treat edema (fluid retention) associated with heart failure, liver disease, and kidney disease. [] Bumetanide has also been investigated for its potential use in treating neonatal seizures, autism, and other neurological disorders. [, , , , , , , , , , , , ]

Relevance: Bumetanide is the parent compound of Bumetanide Glucuronide. Bumetanide Glucuronide is formed in the liver when Bumetanide undergoes glucuronidation, a phase II metabolic reaction that attaches a glucuronic acid molecule to the drug molecule. [] This process makes Bumetanide more water-soluble, facilitating its elimination from the body. []

Desbutyl Bumetanide

Compound Description: Desbutyl Bumetanide is a metabolite of Bumetanide. It is formed via oxidative metabolism of the N‐butyl side chain of Bumetanide. [, ]

Relevance: Desbutyl Bumetanide is structurally related to Bumetanide Glucuronide, as they are both metabolites of Bumetanide. These metabolites are formed through different metabolic pathways - Desbutyl Bumetanide through oxidation and Bumetanide Glucuronide through glucuronidation. [, , ]

Ramipril Glucuronide

Compound Description: Ramipril Glucuronide is a metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. []

Relevance: Although Ramipril Glucuronide itself is not directly compared to Bumetanide Glucuronide in the provided research, its presence alongside Bumetanide in a phytochemical analysis highlights the prevalence of glucuronidation as a metabolic pathway for various drugs. [] Both compounds belong to the chemical class of glucuronides.

Estrone Sulfate

Compound Description: Estrone Sulfate (E1S) is a naturally occurring steroid sulfate and the primary circulating form of estrone, a type of estrogen hormone. [, ]

Relevance: The research indicates shared transport mechanisms between Estrone Sulfate and Bumetanide Glucuronide, particularly involving organic anion transporting polypeptide (OATP) transporters. [, , ] Both compounds are anionic conjugates that rely on transporters for uptake and efflux from cells.

Dehydroepiandrosterone Sulfate

Compound Description: Dehydroepiandrosterone Sulfate (DHEA-S) is a naturally occurring steroid sulfate and the most abundant circulating steroid hormone in humans. [] It serves as a precursor for the synthesis of androgens and estrogens. []

Relevance: The study highlights the role of OATPs, specifically OATP-B and OAT-4, in the placental uptake of Dehydroepiandrosterone Sulfate. [] This suggests the potential involvement of similar transporters in the disposition of Bumetanide Glucuronide, considering both are anionic compounds. []

Overview

Bumetanide glucuronide is a metabolite derived from the diuretic agent bumetanide, which is primarily utilized in the treatment of conditions such as congestive heart failure and edema associated with renal disease. Bumetanide itself is a potent loop diuretic that works by inhibiting sodium and chloride reabsorption in the kidneys, promoting diuresis. The glucuronidation process, where glucuronic acid is conjugated to bumetanide, enhances its solubility and facilitates excretion.

Source

Bumetanide is synthesized from 4-chlorobenzoic acid through a multi-step chemical process involving sulfonylchlorination, nitration, and amination. The resulting compound is then conjugated with glucuronic acid in the liver, forming bumetanide glucuronide as a major metabolite. This metabolic pathway is common for many xenobiotic compounds, allowing for their detoxification and elimination from the body .

Classification

Bumetanide glucuronide falls under the category of acyl glucuronides, which are chemically reactive intermediates formed during the phase II metabolism of various drugs and endogenous compounds. This classification highlights its role in drug metabolism and potential implications in pharmacology and toxicology .

Synthesis Analysis

Methods

The synthesis of bumetanide involves several key steps:

  1. Sulfonylchlorination: 4-chlorobenzoic acid is treated with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid.
  2. Nitration: This intermediate undergoes nitration with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
  3. Amination: Reacting with ammonia produces 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.
  4. Phenolic Reaction: This compound is then reacted with sodium phenolate to form 5-amino-sulfonyl-3-nitro-5-phenoxybenzoic acid.
  5. Reduction: The nitro group is reduced using hydrogen and a palladium catalyst to yield 3-amino-5-aminosulfonyl-5-phenoxybenzoic acid.
  6. Final Esterification: Finally, this product is treated with butyl alcohol in sulfuric acid followed by hydrolysis to obtain bumetanide .

Technical Details

The formation of bumetanide glucuronide occurs predominantly in the liver via UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to various substrates, including drugs like bumetanide .

Molecular Structure Analysis

Structure

Bumetanide has a complex molecular structure characterized by its chemical formula C17H20N2O5SC_{17}H_{20}N_{2}O_{5}S. The molecular weight is approximately 364.416 g/mol . The structure includes a sulfonamide group, a phenoxy group, and a butylamino side chain.

Data

The IUPAC name for bumetanide is 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid. Its structural representation highlights the presence of functional groups that are critical for its pharmacological activity.

Chemical Reactions Analysis

Reactions

Bumetanide glucuronide formation represents a significant metabolic reaction where the drug undergoes conjugation with glucuronic acid. This reaction enhances water solubility and facilitates renal excretion.

Technical Details

The enzymatic process of glucuronidation involves specific transferase enzymes that recognize bumetanide as a substrate, leading to the formation of various glucuronides, including bumetanide glucuronide .

Mechanism of Action

Process

Bumetanide exerts its diuretic effect by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urine output.

Data

The mechanism also involves alterations in renal cAMP levels and inhibition of sodium-potassium ATPase activity, further enhancing diuresis .

Physical and Chemical Properties Analysis

Physical Properties

Bumetanide is a white to off-white crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and ethanol.

Chemical Properties

The compound exhibits high protein binding (approximately 97%) and has a half-life ranging from 60 to 90 minutes . Its metabolic stability allows for predictable pharmacokinetics compared to other diuretics like furosemide.

Applications

Scientific Uses

Bumetanide glucuronide serves as an important metabolite in pharmacokinetic studies and can be utilized to understand drug interactions and metabolism pathways. Its role in enhancing the solubility and excretion of bumetanide makes it significant in therapeutic contexts, particularly for patients requiring diuretic therapy . Additionally, research into its potential neuroprotective effects suggests possible applications beyond diuresis, such as in treating neurological disorders like epilepsy .

Introduction

Bumetanide Glucuronide in Pharmacological Context

Bumetanide glucuronide represents the primary phase II metabolite of bumetanide, a potent loop diuretic clinically employed for managing edema associated with cardiac, hepatic, and renal pathologies. This acyl glucuronide conjugate forms through the enzymatic linkage of bumetanide with glucuronic acid, fundamentally altering the molecule's physicochemical properties. The transformation significantly enhances hydrophilicity, increasing water solubility approximately 100-fold compared to the parent compound. This modification is essential for efficient elimination via renal and biliary routes, preventing excessive drug accumulation [5] [10].

Structurally, bumetanide glucuronide (chemical name: (2S,3S,4S,5R,6S)-6-((3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) maintains bumetanide's core benzoic acid scaffold but features a β-D-glucopyranuronosyl moiety esterified at the carboxylic acid functional group. Its molecular formula is C23H28N2O11S, with a molecular weight of 540.54 g/mol [7] [10]. This biotransformation represents a detoxification pathway orchestrated predominantly by hepatic UDP-glucuronosyltransferase (UGT) enzymes, notably UGT1A1 and UGT1A3, which recognize bumetanide's carboxylic acid group as the conjugation site [4] [5].

Pharmacologically, bumetanide glucuronide exhibits negligible diuretic activity due to its inability to effectively bind to the renal NKCC2 cotransporter—the pharmacological target of the parent drug. This inactivation is attributed to both its increased polarity, which impedes tubular secretion, and steric hindrance at the binding site. The metabolite serves as a critical elimination pathway, with approximately 45% of administered bumetanide undergoing renal excretion as unchanged drug, while the glucuronide conjugate contributes significantly to the remaining fraction of eliminated material [3] [6]. Analytical distinction between bumetanide and its glucuronide remains essential for pharmacokinetic studies, requiring specialized techniques like LC-MS/MS due to their structural similarities.

Table 1: Comparative Metabolic Pathways of Bumetanide Across Species

SpeciesPrimary Metabolic RouteKey Metabolites IdentifiedGlucuronide Detection
HumanN-butyl side chain oxidation3-hydroxybumetanide, 4-hydroxybumetanidePlasma (minor)
RatExtensive N-oxidationMultiple hydroxylated derivativesUrinary (minor)
DogGlucuronidationBumetanide acyl glucuronidePlasma and bile (prominent)
Neonates (Human)Limited conjugation capacityUnchanged bumetanide (increased proportion)Minimal

Historical Development of Bumetanide Metabolism Research

The metabolic disposition of bumetanide has constituted a significant research focus since its clinical introduction in the 1980s, driven by observed species-dependent variations in diuretic efficacy. Early investigations revealed a striking dichotomy: rats exhibited substantially weaker diuretic responses compared to humans and dogs. This phenomenon was conclusively linked to metabolic differences through pioneering comparative studies employing carbon-14 radiolabeling techniques. Research demonstrated that rats extensively metabolized bumetanide via hepatic cytochrome P450-mediated oxidation of the N-butyl side chain, producing pharmacologically inactive hydroxylated derivatives excreted in urine. Conversely, dogs exhibited limited oxidative metabolism but prominently formed the acyl glucuronide conjugate, detectable in plasma and bile but notably absent from urine and feces. Humans displayed an intermediate pattern, excreting approximately 45-50% of the dose as unchanged drug alongside oxidative metabolites and a smaller glucuronide fraction [6].

The acyl glucuronide metabolite was first isolated and characterized from canine plasma and bile samples in the late 1970s using thin-layer chromatography and early mass spectrometry techniques. This discovery provided the initial evidence for species-specific glucuronidation capacity differences. Subsequent human pharmacokinetic studies throughout the 1980s employed high-performance liquid chromatography (HPLC) with UV detection, quantifying bumetanide glucuronide in plasma and establishing its relatively short half-life, consistent with rapid renal clearance. These investigations confirmed that the clinical diuretic response correlated directly with urinary excretion of intact bumetanide rather than its metabolites [6].

The advent of advanced analytical technologies dramatically refined understanding in the 1990s-2000s. Nuclear magnetic resonance (NMR) spectroscopy enabled definitive structural confirmation of the β-1-O-acyl glucuronide linkage. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) subsequently emerged as the gold standard for sensitive quantification of both bumetanide and its glucuronide in complex biological matrices, facilitating detailed pharmacokinetic characterization. This era also elucidated the enzymatic machinery responsible, identifying UGT1A isoforms as the primary catalysts through in vitro studies with human liver microsomes and recombinant enzyme systems [4] [5].

Recent research fronts (2010s-present) have explored unexpected dimensions of bumetanide glucuronide biology. Investigations revealed its interaction with the endoplasmic reticulum transporter OAT2, suggesting potential roles in interorganelle transport beyond mere excretion. Furthermore, the metabolite has gained prominence as a reference standard in mechanistic studies evaluating drug-induced perturbations of glucuronidation pathways. Most intriguingly, despite minimal blood-brain barrier penetration, the glucuronide has been implicated in emerging research exploring bumetanide's potential off-label applications for neurological disorders like epilepsy and autism spectrum disorders. This research explores whether peripheral metabolite formation might indirectly influence central effects through modulation of systemic pharmacokinetics or via peripheral actions on non-neuronal cells expressing NKCC1 [5] [9].

Table 2: Evolution of Analytical Techniques for Bumetanide Glucuronide Characterization

EraDominant Analytical MethodsKey Research Advancements EnabledLimitations Overcome
1970s-1980sThin-layer chromatography (TLC), Radioisotope tracing, Basic HPLC-UVInitial metabolite detection; Species-dependent metabolism discovery; Bile vs. urine distributionLow sensitivity; Poor resolution of structurally similar compounds
1990s-2000sHPLC with fluorescence detection, NMR spectroscopy, Early LC-MSDefinitive structural confirmation (acyl glucuronide linkage); Enzyme kinetics studies; Plasma protein binding quantificationInability to resolve isobaric metabolites; Limited throughput
2010s-PresentHigh-resolution tandem mass spectrometry (HR-MS/MS), Recombinant enzyme phenotyping, Stable isotope-labeled standardsSensitive quantification in complex matrices; UGT isoform specificity determination; Transporter interaction studiesDetection of trace metabolites; Complex sample preparation requirements

Properties

CAS Number

102623-14-3

Product Name

Bumetanide Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C23H28N2O11S

Molecular Weight

540.54

InChI

InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1

InChI Key

MXEVQINQQGRZRQ-RZUKHUMYSA-N

SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3

Synonyms

1-[3-(Aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate]-β-D-glucopyranuronic Acid; Bumetanide Glucuronide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.